1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate
Overview
Description
1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H21NO4 . It has a molecular weight of 243.3 . The compound is typically a clear liquid that can range in color from colorless to light yellow to light orange .
Molecular Structure Analysis
The molecular structure of 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom . The piperidine ring is substituted at one position by a tert-butyl group and at another position by a methyl group .Physical And Chemical Properties Analysis
1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate has a predicted boiling point of 307.4±35.0 °C and a predicted density of 1.094±0.06 g/cm3 . The compound is typically stored in a dry, sealed container at room temperature .Scientific Research Applications
Asymmetric Synthesis and Chemical Intermediates
1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate plays a crucial role in asymmetric synthesis and as a chemical intermediate. For instance, it serves as a useful intermediate in the synthesis of nociceptin antagonists, showcasing its importance in medicinal chemistry. This compound was synthesized using diastereoselective reduction and isomerization techniques, demonstrating its versatility in large-scale operations (Jona et al., 2009).
Key Intermediate in Drug Synthesis
The compound has been identified as a key intermediate in the synthesis of drugs like Vandetanib. This showcases its significance in the pharmaceutical industry where it forms a crucial part of the synthetic pathway for important medications (Wang et al., 2015).
Applications in Organic Chemistry
In organic chemistry, this compound is involved in various reactions and syntheses. For instance, it is used in the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, highlighting its role in producing compounds with potential biological activities (Richter et al., 2009).
Enantioselective Synthesis
It's also used in the enantioselective synthesis of biological active alkaloids, demonstrating its utility in the preparation of complex, chirally pure substances. This aspect is vital for the development of drugs with specific stereochemical requirements (Passarella et al., 2005).
Synthesis of Biologically Active Compounds
The compound is instrumental in the synthesis of various biologically active compounds, such as crizotinib. This highlights its role in the preparation of molecules with significant therapeutic potential (Kong et al., 2016).
Building Block for Diverse Molecules
This compound acts as a building block for synthesizing a wide range of molecules, including amino acids and their derivatives. Its utility in synthesizing diverse small molecules aids in exploring biological and medicinal chemistry (Marin et al., 2004).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It carries the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl piperidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMJFJDVCVNWQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446512 | |
Record name | 1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate | |
CAS RN |
167423-93-0 | |
Record name | 1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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